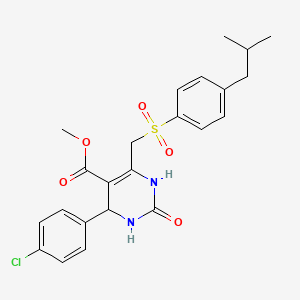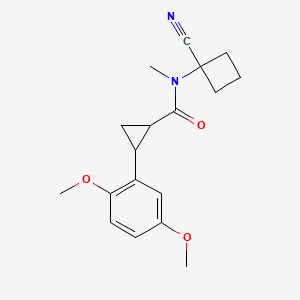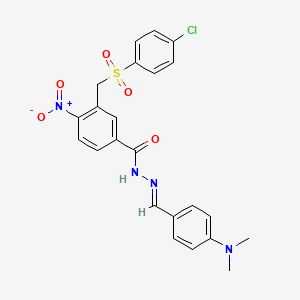![molecular formula C15H14FN3O2 B2692954 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid CAS No. 1401319-37-6](/img/structure/B2692954.png)
3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid” is a chemical compound with a molecular formula of C15H14FN3O2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O2/c1-9-11(7-8-14(19)20)10(2)18-15(16-9)12-5-3-4-6-13(12)17-18/h3-6,16H,1,7-8H2,2H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives, which include the compound , have been found to have anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole derivatives have also shown promising activity against yeast and filamentous fungi . This suggests that they could be used in the development of new antimicrobial drugs.
Anti-HIV Agents
The indazole moiety has been found to have anti-HIV properties . This suggests that derivatives of indazole, including the compound , could potentially be used in the treatment of HIV.
Anticancer Agents
Indazole derivatives have been found to have anticancer properties . For example, a compound named 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM . This compound showed great selectivity for normal cells .
Hypoglycemic Agents
Indazole derivatives have been found to have hypoglycemic properties . This suggests that they could be used in the treatment of diabetes.
Antiprotozoal Agents
The indazole moiety has been found to have antiprotozoal properties . This suggests that derivatives of indazole, including the compound , could potentially be used in the treatment of diseases caused by protozoa.
Antihypertensive Agents
Indazole derivatives have been found to have antihypertensive properties . This suggests that they could be used in the treatment of hypertension.
Use in Liquid Chromatography
While not directly related to the compound , it’s worth noting that similar compounds have been used as derivatization reagents for UV detection in liquid chromatography methods . This suggests that the compound could potentially have similar applications.
Safety and Hazards
Future Directions
Indazole, a heterocyclic compound which is structurally similar to the compound , has been found to have various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the medicinal properties of similar compounds, such as “3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid”, may be explored in the future for the treatment of various pathological conditions .
properties
IUPAC Name |
3-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-8-10(6-7-13(20)21)9(2)19-15(17-8)14-11(16)4-3-5-12(14)18-19/h3-5H,6-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQWNKZGSIMKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C(=NN12)C=CC=C3F)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2692871.png)



![Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2692878.png)
![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2692880.png)


![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)


![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)

